

Application Notes and Protocols: AMXT-1501 in Combination with Chemotherapy

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Compound of Interest

Compound Name: AMXT-1501

Cat. No.: B12378565

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Introduction

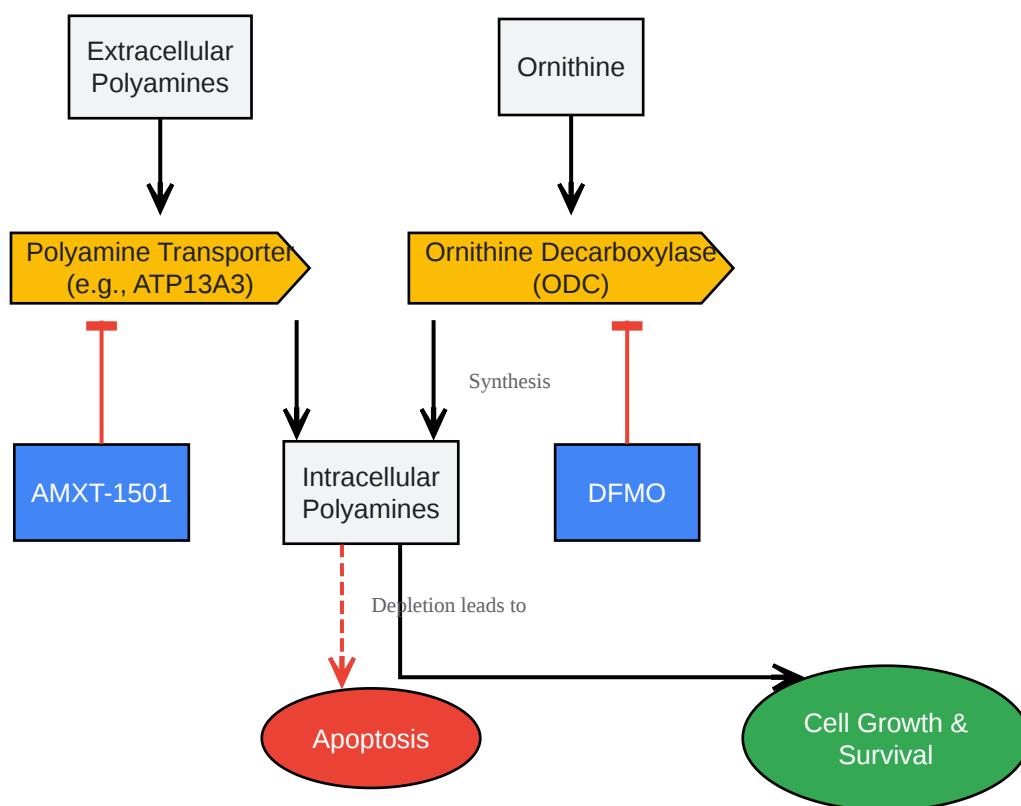
Polyamines are essential polycationic molecules crucial for cell growth, differentiation, and survival. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. This dependency presents a therapeutic window for anti-cancer strategies. **AMXT-1501** is a novel, potent polyamine transport inhibitor designed to block the uptake of extracellular polyamines into cancer cells.[1] When used in combination with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO), which irreversibly inhibits ornithine decarboxylase (ODC), a dual blockade of the polyamine pathway can be achieved.[1][2] This combination aims to comprehensively suppress polyamine metabolism, leading to cancer cell growth inhibition and apoptosis.[1][2]

Preclinical studies have demonstrated that the combination of **AMXT-1501** and DFMO shows strong antitumor activity in various cancer models, including neuroblastoma and diffuse intrinsic pontine gliomas (DIPG).[3][4] This combination has also been shown to enhance the efficacy of standard chemotherapy regimens in mouse models of neuroblastoma.[5] Clinical trials are currently underway to evaluate the safety and efficacy of **AMXT-1501** in combination with DFMO in patients with a range of advanced solid tumors.[3][6][7]

These application notes provide detailed protocols for utilizing **AMXT-1501** in combination with other therapeutic agents in preclinical research settings.

Mechanism of Action: Dual Inhibition of Polyamine Metabolism

Cancer cells can acquire essential polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment.[2] The MYCN oncogene, often amplified in neuroblastoma, drives the expression of ODC, the rate-limiting enzyme in polyamine synthesis.[2][8] DFMO inhibits ODC, thereby blocking this synthesis pathway.[2] However, cancer cells can compensate for this inhibition by upregulating the import of extracellular polyamines through transporters like SLC3A2 and ATP13A3.[9] **AMXT-1501** is a potent inhibitor of this polyamine transport system, effectively closing this compensatory route.[4] The simultaneous inhibition of both synthesis (by DFMO) and uptake (by **AMXT-1501**) leads to a synergistic depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.[2][9]



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Figure 1: Dual inhibition of polyamine synthesis and transport by DFMO and **AMXT-1501**.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **AMXT-1501** in combination with DFMO.

Table 1: In Vitro Efficacy of **AMXT-1501** and DFMO in Neuroblastoma Cell Lines[9]

Cell Line	Drug	IC50
SK-N-BE(2)	AMXT-1501	14.13 μ M
DFMO	20.76 mM	
NGP	AMXT-1501	17.72 μ M
DFMO	33.3 mM	
SK-N-AS	AMXT-1501	Not Specified
DFMO	Not Specified	

Table 2: Clinical Trial Dosing of **AMXT-1501** and DFMO Combination Therapy

Trial ID	Phase	Patient Population	Recommended Phase 2 Dose (RP2D)
NCT03536728	I	Advanced Solid Tumors	AMXT-1501 600 mg twice daily + DFMO 500 mg[3]
NCT06465199	I/II	Neuroblastoma, CNS Tumors, Sarcomas (Pediatric)	Starting dose: AMXT-1501 350 mg/m ² twice daily[2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol details the steps to assess the effect of **AMXT-1501** and chemotherapy agents on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., SK-N-BE(2) neuroblastoma)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **AMXT-1501** (stock solution in DMSO)
- DFMO (stock solution in sterile water)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **AMXT-1501** and DFMO in complete growth medium at 2x the final desired concentration.
 - For combination treatments, prepare a matrix of concentrations for both drugs.
 - Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (e.g., DMSO at the highest concentration used for **AMXT-1501**).

- Incubate for 72 hours at 37°C, 5% CO₂.
- MTS Assay:
 - Add 20 µL of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C, 5% CO₂.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of blank wells (medium only) from all other values.
 - Normalize the data to the vehicle-treated control wells (set to 100% viability).
 - Plot the dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Neuroblastoma Mouse Model

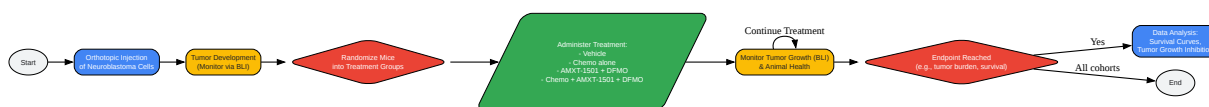
This protocol outlines a preclinical efficacy study of **AMXT-1501** in combination with chemotherapy in a mouse model of neuroblastoma.^[4]

Materials:

- Immunocompromised mice (e.g., NOD-scid gamma mice)
- Neuroblastoma cells expressing luciferase (e.g., SK-N-BE(2)-luc)
- Matrigel
- **AMXT-1501** formulation for oral gavage
- DFMO in drinking water
- Standard chemotherapy agent (e.g., temozolomide)
- Bioluminescence imaging system

- D-luciferin

Workflow:



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Figure 2: Workflow for an in vivo study of **AMXT-1501** with chemotherapy.

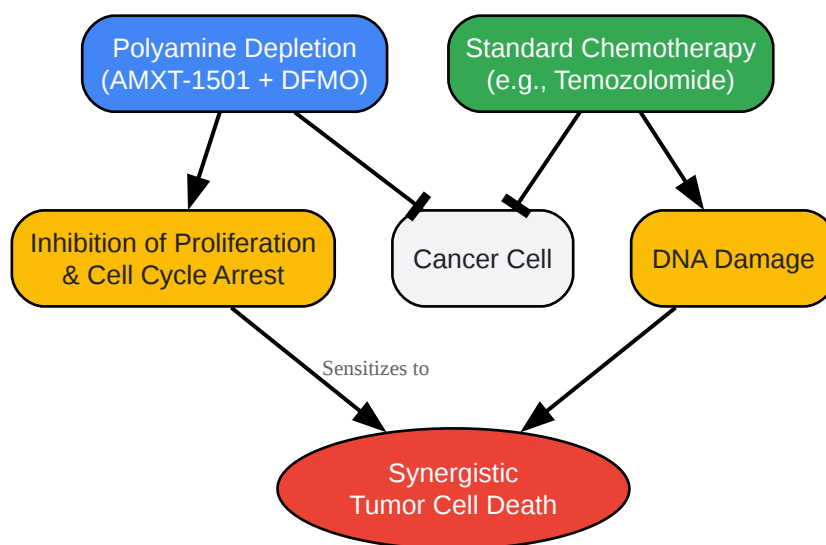
Procedure:

- Tumor Cell Implantation:
 - Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Surgically expose the adrenal gland.
 - Inject 1×10^6 neuroblastoma cells in 20 μ L of a 1:1 mixture of PBS and Matrigel into the adrenal gland.
 - Suture the incision and allow the animals to recover.
- Tumor Monitoring and Randomization:
 - Monitor tumor growth weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
 - Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment cohorts (n=10 per group).

- Drug Administration:
 - **AMXT-1501**: Administer daily via oral gavage at the desired dose (e.g., 2.5 mg/kg/day).[5]
 - DFMO: Provide ad libitum in the drinking water (e.g., 1.5% w/v).[5]
 - Chemotherapy: Administer according to a clinically relevant schedule (e.g., temozolomide/irinotecan for 5 consecutive days).[5]
 - Control Group: Administer the vehicle used for drug formulation.
- Efficacy Assessment:
 - Continue to monitor tumor growth via BLI twice weekly.
 - Monitor animal body weight and overall health daily.
 - The primary endpoint is typically overall survival. Euthanize mice when they meet predefined endpoint criteria (e.g., tumor burden exceeding 20% of body weight, signs of distress).
- Data Analysis:
 - Plot tumor growth curves for each treatment group.
 - Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Logical Relationship of Combination Therapy

The rationale for combining **AMXT-1501** with chemotherapy is based on a multi-pronged attack on cancer cell vulnerabilities. By depleting polyamines, **AMXT-1501** (with DFMO) can induce a state of cellular stress and inhibit proliferation, potentially sensitizing the cancer cells to the cytotoxic effects of conventional chemotherapy.



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Figure 3: Synergistic logic of combining polyamine depletion with chemotherapy.

Conclusion

AMXT-1501, particularly in combination with DFMO, represents a promising therapeutic strategy that targets the metabolic dependency of cancer cells on polyamines. The provided protocols offer a framework for preclinical evaluation of **AMXT-1501** with chemotherapy agents. The dual blockade of polyamine synthesis and uptake can lead to significant anti-tumor effects and may enhance the efficacy of standard-of-care treatments, warranting further investigation in various cancer types. As with any experimental protocol, optimization may be required for specific cell lines and animal models. Researchers should also be aware of potential toxicities; for instance, a planned pediatric trial of **AMXT-1501**/DFMO was paused to investigate potential cardiac toxicity.[10]

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